2-Chloro-4-fluoro-6-iodophenol
Description
2-Chloro-4-fluoro-6-iodophenol is a halogenated phenolic compound featuring chlorine, fluorine, and iodine substituents at the 2-, 4-, and 6-positions of the aromatic ring, respectively. The hydroxyl group at the 1-position confers acidity and reactivity typical of phenols. This compound is of interest in organic synthesis, materials science, and pharmaceutical research due to its unique electronic and steric properties imparted by the combination of halogens. Halogenated phenols are often utilized as intermediates in agrochemicals, dyes, and ligands for metal coordination .
Properties
Molecular Formula |
C6H3ClFIO |
|---|---|
Molecular Weight |
272.44 g/mol |
IUPAC Name |
2-chloro-4-fluoro-6-iodophenol |
InChI |
InChI=1S/C6H3ClFIO/c7-4-1-3(8)2-5(9)6(4)10/h1-2,10H |
InChI Key |
CQLYBUITHSPXLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)O)I)F |
Origin of Product |
United States |
Comparison with Similar Compounds
2-Bromo-4-chloro-6-(4-fluorophenyl-iminomethyl)phenol
Key Structural Differences :
- Substituents: Bromine replaces iodine at the 2-position, and an iminomethyl group (-CH=N-C6H4F) is attached at the 6-position .
- Functional Groups: The iminomethyl group introduces a Schiff base moiety, enabling coordination chemistry and catalytic applications.
Properties and Reactivity :
- Reactivity: The iminomethyl group facilitates nucleophilic addition reactions, unlike the iodine-substituted target compound, which may favor electrophilic substitution due to the hydroxyl group’s activating effect.
2-Chloro-6-fluoro-4-iodoaniline
Key Structural Differences :
Properties and Reactivity :
- Acidity: The target compound’s phenolic -OH is significantly more acidic (pKa ~8–9) due to electron-withdrawing halogens stabilizing the phenoxide ion.
- Reactivity : The -NH2 group in the aniline derivative directs electrophilic substitution to the para position, whereas the -OH group in the target compound activates the ring for ortho/para substitution.
4-(2-Chloro-6-fluorobenzyloxy)benzaldehyde
Key Structural Differences :
- Substituents: A benzyloxy group (-O-CH2-C6H3ClF) replaces the phenolic -OH and iodine at the 6-position .
- Functional Groups : The ether linkage and benzaldehyde moiety alter solubility and reactivity.
Properties and Reactivity :
- Solubility: The benzyloxy group enhances lipophilicity, making this compound more soluble in organic solvents than the polar phenolic target.
- Reactivity : The aldehyde group enables condensation reactions (e.g., forming hydrazones), whereas the target compound’s -OH group is prone to oxidation or sulfonation .
Data Table: Comparative Analysis
| Compound Name | Molecular Formula | Substituent Positions | Key Functional Groups | Acidity (Estimated pKa) | Key Applications |
|---|---|---|---|---|---|
| 2-Chloro-4-fluoro-6-iodophenol | C6H3ClFIO | 2-Cl, 4-F, 6-I | Phenol (-OH) | ~8–9 | Pharmaceuticals, ligands |
| 2-Bromo-4-chloro-6-(4-F-phenyl-iminomethyl)phenol | C13H8BrClFN2O | 2-Br, 4-Cl, 6-iminomethyl | Phenol, Schiff base | ~9–10 | MOFs, catalysis |
| 2-Chloro-6-fluoro-4-iodoaniline | C6H4ClFIN | 2-Cl, 6-F, 4-I | Aniline (-NH2) | ~4.6 | Organic synthesis |
| 4-(2-Chloro-6-fluorobenzyloxy)benzaldehyde | C14H9ClFO2 | Benzyloxy, aldehyde | Ether, aldehyde | N/A | Condensation reactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
